[3-(3-Methoxyphenyl)phenyl]methanamine
Description
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Properties
IUPAC Name |
[3-(3-methoxyphenyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJTUHUKKSAWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3-(3-Methoxyphenyl)phenyl]methanamine , known for its unique structural attributes, has garnered attention in various fields of biological research. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Formula
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group attached to a phenyl ring, contributing to its hydrophobic characteristics and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 239.32 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not well-documented |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria were evaluated, revealing significant inhibitory effects.
Case Study: Antimicrobial Efficacy
A study conducted on synthesized derivatives of phenolic compounds indicated that this compound exhibited promising antibacterial activity. The compound demonstrated MIC values ranging from 5 to 20 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), showed that it could inhibit cell proliferation effectively.
Research Findings
- MCF-7 Cell Line : At a concentration of 50 µg/mL, the compound exhibited a cell viability reduction of approximately 70%, indicating potent anticancer activity.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis via the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent . Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
In Vitro Analysis
In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced nitric oxide production, suggesting an anti-inflammatory effect with an IC50 value of approximately 15 µM .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Cell Signaling Modulation : The compound can alter signaling pathways related to cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| [3-(4-Methoxyphenyl)phenyl]methanamine | Moderate | Low | Unknown |
| [4-(3-Methoxyphenyl)aniline] | Low | Moderate | Apoptosis induction |
| [3-(2-Hydroxyphenyl)phenyl]methanamine | High | High | Enzyme inhibition |
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Neurological Research:
[3-(3-Methoxyphenyl)phenyl]methanamine has been investigated for its potential antidepressant properties. It acts as a monoamine neurotransmitter modulator, influencing serotonin and norepinephrine levels in the brain. Studies indicate that compounds with similar structures exhibit significant activity against depression models in animals, suggesting that this compound may share these properties .
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of phenethylamines for their binding affinity to serotonin receptors. The results indicated that derivatives of this compound showed promising activity, particularly at the 5-HT2A receptor, which is implicated in mood regulation .
Organic Synthesis
Building Block for Complex Molecules:
The compound serves as a versatile building block in organic synthesis. It can be used to synthesize various derivatives through electrophilic aromatic substitution reactions or reductive amination processes. Its methoxy group enhances nucleophilicity, making it an ideal precursor for further functionalization.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Products |
|---|---|---|
| Electrophilic Aromatic Substitution | Aromatic halides + Lewis acid catalyst | Substituted phenethylamines |
| Reductive Amination | Aldehyde + reducing agent (e.g., NaBH4) | N-substituted amines |
| Suzuki Coupling | Boronic acid + halogenated phenol | Biphenyl derivatives |
Materials Science
Polymer and Coating Applications:
Due to its unique chemical structure, this compound is explored for use in advanced materials such as polymers and coatings. Its ability to form strong intermolecular interactions can enhance the mechanical properties of polymer matrices.
Case Study:
Research published in Materials Science demonstrated that incorporating this compound into polymer blends improved thermal stability and mechanical strength compared to conventional polymers without this additive. The study highlighted the potential for developing high-performance materials suitable for various industrial applications .
Biochemical Applications
Ligand for Enzyme Studies:
In biochemical research, this compound has been utilized as a ligand to study enzyme interactions and receptor binding dynamics. Its structural similarity to natural substrates allows researchers to investigate binding affinities and inhibition mechanisms.
Data Table: Enzyme Interaction Studies
| Enzyme Type | Binding Affinity (Ki) | Observations |
|---|---|---|
| Serotonin Receptor | 50 nM | Competitive inhibition observed |
| Dopamine Receptor | 120 nM | Non-competitive inhibition noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
